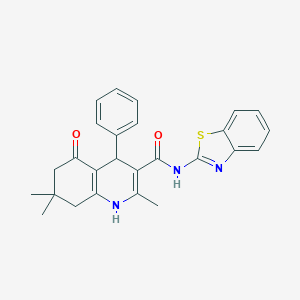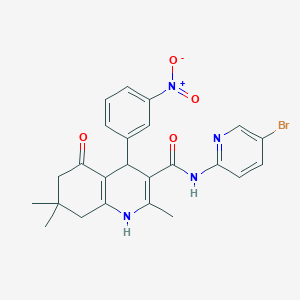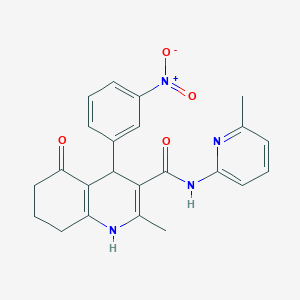
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor and plays a crucial role in the regulation of blood pressure and cardiovascular function. BQ-123 has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, pulmonary hypertension, and cancer.
Mechanism of Action
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a selective antagonist of ET-1 receptors, specifically the ET-A receptor. ET-A receptors are predominantly expressed in vascular smooth muscle cells and mediate the vasoconstrictor effects of ET-1. By blocking the ET-A receptor, this compound inhibits the vasoconstrictor effects of ET-1 and promotes vasodilation. This leads to a reduction in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension and pulmonary hypertension. This compound has also been shown to inhibit tumor growth and metastasis in various cancer cell lines. Additionally, this compound has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a relatively short peptide and can be synthesized using both SPPS and solution-phase peptide synthesis. It is also a selective antagonist of the ET-A receptor and does not affect other receptors. However, this compound has a short half-life and requires continuous infusion to maintain its effects. Additionally, this compound is not orally bioavailable and must be administered via injection.
Future Directions
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One potential application is in the treatment of hypertension and pulmonary hypertension. This compound has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension and may have potential therapeutic applications in humans. Another potential application is in the treatment of cancer. This compound has been shown to inhibit tumor growth and metastasis in various cancer cell lines and may have potential therapeutic applications in cancer therapy. Additionally, further studies are needed to investigate the potential cardiovascular benefits of this compound, including its effects on endothelial function and oxidative stress.
Synthesis Methods
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, and each amino acid is added sequentially. In solution-phase peptide synthesis, the peptide is synthesized in a solution, and the protecting groups are removed after each amino acid is added. This compound is a relatively short peptide, consisting of 10 amino acids, and can be synthesized using both SPPS and solution-phase peptide synthesis.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in reducing blood pressure in animal models of hypertension and pulmonary hypertension. This compound has also been investigated for its potential anti-cancer properties. ET-1 has been shown to promote tumor growth and metastasis, and this compound has been shown to inhibit these effects in various cancer cell lines.
properties
Molecular Formula |
C26H25N3O2S |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O2S/c1-15-21(24(31)29-25-28-17-11-7-8-12-20(17)32-25)22(16-9-5-4-6-10-16)23-18(27-15)13-26(2,3)14-19(23)30/h4-12,22,27H,13-14H2,1-3H3,(H,28,29,31) |
InChI Key |
SUPVQWYACMXLIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304157.png)
![2-amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304159.png)
![2-amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B304160.png)
![2-amino-3-benzoyl-4-[4-(diethylamino)phenyl]-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304161.png)









